molecular formula C20H16O2 B14194223 5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-71-5

5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one

Cat. No.: B14194223
CAS No.: 923026-71-5
M. Wt: 288.3 g/mol
InChI Key: VVBCMEYQDKYOHQ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with 2-naphthol in the presence of a catalyst can lead to the formation of the desired naphthopyran structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound .

Scientific Research Applications

5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its unique naphthopyran structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

923026-71-5

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

5-(4-methylphenyl)-1H-benzo[g]isochromen-4-one

InChI

InChI=1S/C20H16O2/c1-13-6-8-14(9-7-13)19-17-5-3-2-4-15(17)10-16-11-22-12-18(21)20(16)19/h2-10H,11-12H2,1H3

InChI Key

VVBCMEYQDKYOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)COCC3=O

Origin of Product

United States

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